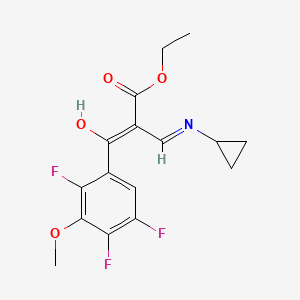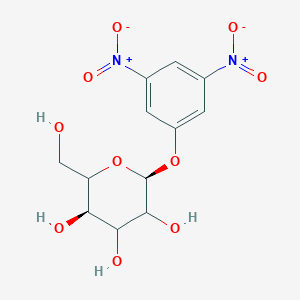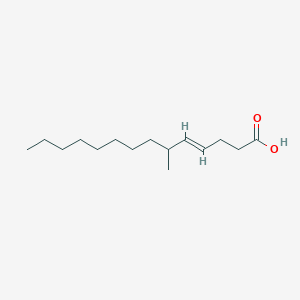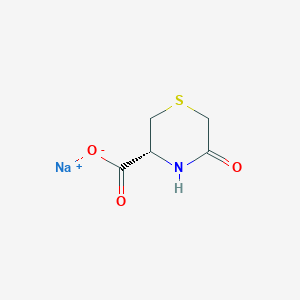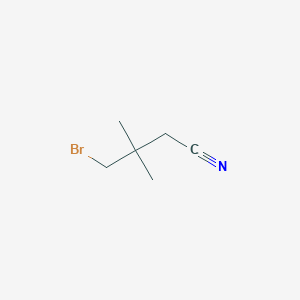
ARPHAMENINE A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arphamenine A: is a potent inhibitor of aminopeptidases, enzymes that play a crucial role in protein metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arphamenine A can be synthesized through a cell-free system derived from the arphamenine-producing strain, Chromobacterium violaceum BMG361-CF4. The synthesis involves converting L-[14C]-phenylalanine to beta-phenylpyruvic acid using phenylalanine amino-transferase. This intermediate is then converted to benzylsuccinic acid with [14C]-acetyl-CoA and ATP, eventually forming this compound from benzylsuccinic acid and L-[14C]-arginine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Chromobacterium violaceum in a medium containing L-phenylalanine. The culture is incubated, and isotope-labeled compounds are added at specific times to facilitate the biosynthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Arphamenine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Arphamenine A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and protein metabolism.
Industry: Utilized in the development of enzyme inhibitors for various industrial applications.
Wirkmechanismus
Arphamenine A exerts its effects by inhibiting aminopeptidases, enzymes that catalyze the removal of amino acids from the amino terminus of proteins and peptides. This inhibition disrupts protein metabolism, leading to the accumulation of peptides and proteins, which can be detrimental to the growth and survival of certain organisms . The molecular targets include the active sites of aminopeptidases, where this compound binds and prevents substrate access .
Vergleich Mit ähnlichen Verbindungen
Arphamenine B: Another inhibitor of aminopeptidases, differing from arphamenine A by the presence of a hydroxyl group.
Bestatin: A well-known aminopeptidase inhibitor with a different structure but similar inhibitory effects.
Amastatin: Another aminopeptidase inhibitor used in biochemical research.
Uniqueness: this compound is unique due to its specific inhibitory action on aminopeptidase B, making it a valuable tool for studying protein metabolism and developing therapeutic agents .
Eigenschaften
CAS-Nummer |
144110-37-2 |
|---|---|
Molekularformel |
C32H50N8O10S |
Molekulargewicht |
738.85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



